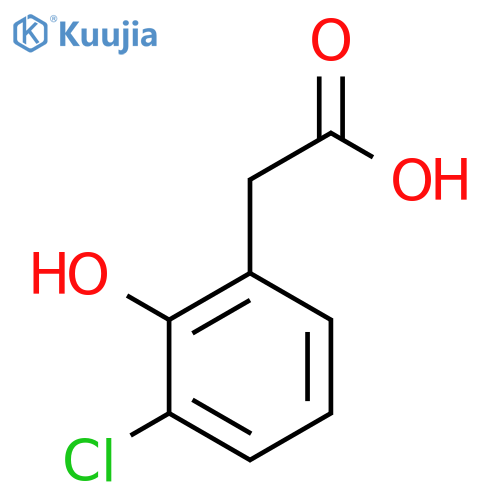Cas no 88491-45-6 (2-(3-chloro-2-hydroxyphenyl)acetic acid)

88491-45-6 structure
商品名:2-(3-chloro-2-hydroxyphenyl)acetic acid
CAS番号:88491-45-6
MF:C8H7ClO3
メガワット:186.592381715775
MDL:MFCD18393214
CID:3370203
PubChem ID:21217056
2-(3-chloro-2-hydroxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- BENZENEACETIC ACID, 3-CHLORO-2-HYDROXY-
- 2-(3-chloro-2-hydroxyphenyl)acetic acid
- 88491-45-6
- SCHEMBL71912
- EN300-1984171
-
- MDL: MFCD18393214
- インチ: InChI=1S/C8H7ClO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11)
- InChIKey: DTNFNUJOSOFRGI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 186.0083718g/mol
- どういたいしつりょう: 186.0083718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.5Ų
2-(3-chloro-2-hydroxyphenyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984171-5g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| 1PlusChem | 1P024UL9-50mg |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 50mg |
$335.00 | 2024-04-20 | |
| Aaron | AR024UTL-5g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 5g |
$3955.00 | 2023-12-15 | |
| Enamine | EN300-1984171-1g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 1g |
$986.0 | 2023-09-16 | |
| 1PlusChem | 1P024UL9-500mg |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 500mg |
$1012.00 | 2024-04-20 | |
| 1PlusChem | 1P024UL9-1g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 1g |
$1281.00 | 2024-04-20 | |
| Enamine | EN300-1984171-0.25g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-1984171-0.5g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-1984171-10.0g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 10g |
$4236.0 | 2023-06-01 | |
| Enamine | EN300-1984171-2.5g |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
88491-45-6 | 95% | 2.5g |
$1931.0 | 2023-09-16 |
2-(3-chloro-2-hydroxyphenyl)acetic acid 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
88491-45-6 (2-(3-chloro-2-hydroxyphenyl)acetic acid) 関連製品
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1189426-16-1(Sulfadiazine-13C6)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
